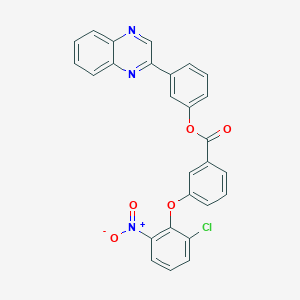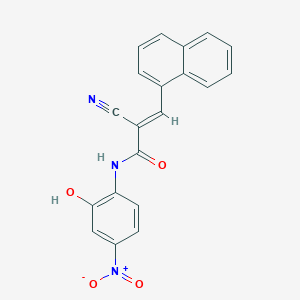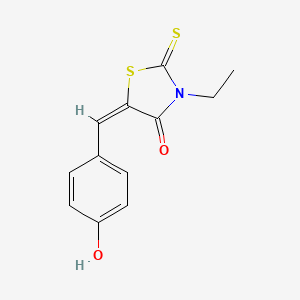![molecular formula C21H16Cl2N4O4 B10877561 4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B10877561.png)
4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(2,4-DICHLOROPHENYL)METHYLENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-3-NITROBENZAMIDE is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, methylene, hydrazino, methoxyphenyl, and nitrobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2,4-DICHLOROPHENYL)METHYLENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-3-NITROBENZAMIDE typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorophenylhydrazine, which is then reacted with methoxybenzaldehyde under specific conditions to form the intermediate compound. This intermediate is further reacted with nitrobenzoyl chloride to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(2,4-DICHLOROPHENYL)METHYLENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-3-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
4-{2-[(2,4-DICHLOROPHENYL)METHYLENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-3-NITROBENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-{2-[(2,4-DICHLOROPHENYL)METHYLENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-3-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby inhibiting cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazino derivatives and nitrobenzamide compounds, such as:
- 4-{2-[(2,4-DICHLOROPHENYL)METHYLENE]HYDRAZINO}-N~1~-(4-HYDROXYPHENYL)-3-NITROBENZAMIDE
- 4-{2-[(2,4-DICHLOROPHENYL)METHYLENE]HYDRAZINO}-N~1~-(4-CHLOROPHENYL)-3-NITROBENZAMIDE
Uniqueness
What sets 4-{2-[(2,4-DICHLOROPHENYL)METHYLENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-3-NITROBENZAMIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxyphenyl group, for instance, may enhance its solubility and bioavailability compared to similar compounds.
Properties
Molecular Formula |
C21H16Cl2N4O4 |
|---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
4-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-N-(4-methoxyphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C21H16Cl2N4O4/c1-31-17-7-5-16(6-8-17)25-21(28)13-3-9-19(20(10-13)27(29)30)26-24-12-14-2-4-15(22)11-18(14)23/h2-12,26H,1H3,(H,25,28)/b24-12+ |
InChI Key |
NGUVTANWGZUPPV-WYMPLXKRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N/N=C/C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)NN=CC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877482.png)
![4-(dimethylamino)-N'-{(3Z)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10877486.png)


![3-(2,4-dichlorophenyl)-N-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B10877499.png)
![5-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10877509.png)

![2-(4-Isopropoxyphenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B10877524.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B10877533.png)
![(2E)-N'-[2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]-3-phenylprop-2-enehydrazide](/img/structure/B10877545.png)
methanone](/img/structure/B10877551.png)
![N-{5-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B10877557.png)
![2-({[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10877560.png)
![N-[(E)-furan-2-ylmethylidene]-5-(4-methoxyphenoxy)-4-phenyl-1,3-thiazol-2-amine](/img/structure/B10877565.png)
